molecular formula C9H7BrFNO B1386410 N-(5-bromo-2-fluorophenyl)acrylamide CAS No. 1156153-35-3

N-(5-bromo-2-fluorophenyl)acrylamide

Cat. No. B1386410
M. Wt: 244.06 g/mol
InChI Key: QSRFSNVLPVVNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-2-fluorophenyl)acrylamide, also known as NFBA, is a synthetic compound with a wide range of applications in scientific research. NFBA is a versatile molecule that can be used to synthesize a variety of compounds, as well as to study the biochemical and physiological effects of these compounds on living organisms.

Mechanism Of Action

The exact mechanism of action of N-(5-bromo-2-fluorophenyl)acrylamide is not yet fully understood. However, it is believed that N-(5-bromo-2-fluorophenyl)acrylamide may act as an inhibitor of enzymes, proteins, and cell signaling pathways, as well as a modulator of gene expression. N-(5-bromo-2-fluorophenyl)acrylamide may also interact with certain receptors, such as G-protein coupled receptors, to produce its effects.

Biochemical And Physiological Effects

N-(5-bromo-2-fluorophenyl)acrylamide has been found to have a variety of biochemical and physiological effects on living organisms. In studies, N-(5-bromo-2-fluorophenyl)acrylamide has been found to inhibit the activity of enzymes, such as phospholipase A2, and to modulate the expression of genes involved in cell growth and differentiation. It has also been found to have anti-inflammatory, anti-tumor, and anti-viral effects.

Advantages And Limitations For Lab Experiments

N-(5-bromo-2-fluorophenyl)acrylamide has several advantages for use in laboratory experiments. It is a versatile molecule that can be used to synthesize a variety of compounds, as well as to study the biochemical and physiological effects of these compounds on living organisms. It is also relatively easy to synthesize and cost-effective. However, N-(5-bromo-2-fluorophenyl)acrylamide also has some limitations. It is not yet fully understood how N-(5-bromo-2-fluorophenyl)acrylamide produces its effects, so further research is needed to better understand its mechanism of action.

Future Directions

The future of N-(5-bromo-2-fluorophenyl)acrylamide is promising, as it has a wide range of applications in scientific research. Further research is needed to better understand its mechanism of action and to develop more effective and efficient methods of synthesis. Additionally, further research is needed to explore the potential of N-(5-bromo-2-fluorophenyl)acrylamide for use in drug development and other therapeutic applications. Finally, research is needed to explore the potential of N-(5-bromo-2-fluorophenyl)acrylamide for use in other fields, such as agriculture and food science.

Scientific Research Applications

N-(5-bromo-2-fluorophenyl)acrylamide has a wide range of applications in scientific research, including in the fields of pharmacology, biochemistry, and molecular biology. It can be used to synthesize a variety of compounds, as well as to study the biochemical and physiological effects of these compounds on living organisms. N-(5-bromo-2-fluorophenyl)acrylamide has also been used in the study of enzyme inhibition, protein-protein interactions, and cell signaling pathways.

properties

IUPAC Name

N-(5-bromo-2-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRFSNVLPVVNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-fluorophenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.